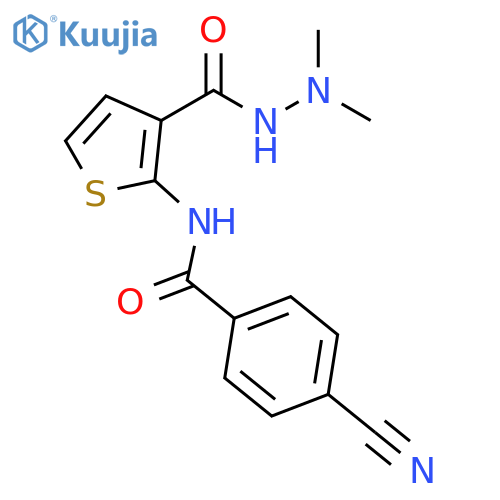

Cas no 893128-85-3 (4-cyano-N-3-(N',N'-dimethylhydrazinecarbonyl)thiophen-2-ylbenzamide)

893128-85-3 structure

商品名:4-cyano-N-3-(N',N'-dimethylhydrazinecarbonyl)thiophen-2-ylbenzamide

4-cyano-N-3-(N',N'-dimethylhydrazinecarbonyl)thiophen-2-ylbenzamide 化学的及び物理的性質

名前と識別子

-

- 4-cyano-N-3-(N',N'-dimethylhydrazinecarbonyl)thiophen-2-ylbenzamide

- 3-Thiophenecarboxylic acid, 2-[(4-cyanobenzoyl)amino]-, 2,2-dimethylhydrazide

- 4-cyano-N-(3-(2,2-dimethylhydrazinecarbonyl)thiophen-2-yl)benzamide

- F1833-0621

- 4-cyano-N-[3-(N',N'-dimethylhydrazinecarbonyl)thiophen-2-yl]benzamide

- 4-cyano-N-[3-(dimethylaminocarbamoyl)thiophen-2-yl]benzamide

- 893128-85-3

- AKOS024612582

-

- インチ: 1S/C15H14N4O2S/c1-19(2)18-14(21)12-7-8-22-15(12)17-13(20)11-5-3-10(9-16)4-6-11/h3-8H,1-2H3,(H,17,20)(H,18,21)

- InChIKey: BXQKVGDDGFDCPV-UHFFFAOYSA-N

- ほほえんだ: C1(NC(=O)C2=CC=C(C#N)C=C2)SC=CC=1C(NN(C)C)=O

計算された属性

- せいみつぶんしりょう: 314.08374688g/mol

- どういたいしつりょう: 314.08374688g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 22

- 回転可能化学結合数: 4

- 複雑さ: 465

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.6

- トポロジー分子極性表面積: 114Ų

じっけんとくせい

- 密度みつど: 1.36±0.1 g/cm3(Predicted)

- 酸性度係数(pKa): 11.95±0.46(Predicted)

4-cyano-N-3-(N',N'-dimethylhydrazinecarbonyl)thiophen-2-ylbenzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1833-0621-75mg |

4-cyano-N-[3-(N',N'-dimethylhydrazinecarbonyl)thiophen-2-yl]benzamide |

893128-85-3 | 90%+ | 75mg |

$208.0 | 2023-05-17 | |

| Life Chemicals | F1833-0621-20μmol |

4-cyano-N-[3-(N',N'-dimethylhydrazinecarbonyl)thiophen-2-yl]benzamide |

893128-85-3 | 90%+ | 20μl |

$79.0 | 2023-05-17 | |

| Life Chemicals | F1833-0621-2mg |

4-cyano-N-[3-(N',N'-dimethylhydrazinecarbonyl)thiophen-2-yl]benzamide |

893128-85-3 | 90%+ | 2mg |

$59.0 | 2023-05-17 | |

| Life Chemicals | F1833-0621-30mg |

4-cyano-N-[3-(N',N'-dimethylhydrazinecarbonyl)thiophen-2-yl]benzamide |

893128-85-3 | 90%+ | 30mg |

$119.0 | 2023-05-17 | |

| Life Chemicals | F1833-0621-2μmol |

4-cyano-N-[3-(N',N'-dimethylhydrazinecarbonyl)thiophen-2-yl]benzamide |

893128-85-3 | 90%+ | 2μl |

$57.0 | 2023-05-17 | |

| Life Chemicals | F1833-0621-4mg |

4-cyano-N-[3-(N',N'-dimethylhydrazinecarbonyl)thiophen-2-yl]benzamide |

893128-85-3 | 90%+ | 4mg |

$66.0 | 2023-05-17 | |

| Life Chemicals | F1833-0621-15mg |

4-cyano-N-[3-(N',N'-dimethylhydrazinecarbonyl)thiophen-2-yl]benzamide |

893128-85-3 | 90%+ | 15mg |

$89.0 | 2023-05-17 | |

| Life Chemicals | F1833-0621-20mg |

4-cyano-N-[3-(N',N'-dimethylhydrazinecarbonyl)thiophen-2-yl]benzamide |

893128-85-3 | 90%+ | 20mg |

$99.0 | 2023-05-17 | |

| Life Chemicals | F1833-0621-5mg |

4-cyano-N-[3-(N',N'-dimethylhydrazinecarbonyl)thiophen-2-yl]benzamide |

893128-85-3 | 90%+ | 5mg |

$69.0 | 2023-05-17 | |

| Life Chemicals | F1833-0621-1mg |

4-cyano-N-[3-(N',N'-dimethylhydrazinecarbonyl)thiophen-2-yl]benzamide |

893128-85-3 | 90%+ | 1mg |

$54.0 | 2023-05-17 |

4-cyano-N-3-(N',N'-dimethylhydrazinecarbonyl)thiophen-2-ylbenzamide 関連文献

-

Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481

-

Adam G. L. Schafer,Victoria M. Borland,Ellen J. Yezierski Chem. Educ. Res. Pract., 2021,22, 457-475

-

N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865

-

Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403

-

D. Raju,Urmil J. Mehta,C. V. Ramana,B. L. V. Prasad New J. Chem., 2013,37, 3716-3720

893128-85-3 (4-cyano-N-3-(N',N'-dimethylhydrazinecarbonyl)thiophen-2-ylbenzamide) 関連製品

- 131271-19-7((4-chloro-3-methylphenyl)methanol)

- 1361792-69-9(6-(Bromomethyl)-4-methyl-3-(trifluoromethoxy)pyridine-2-acetonitrile)

- 701255-41-6(4-(3-phenyladamantane-1-carbonyl)morpholine)

- 97817-23-7(4,5,6,7-Tetrahydro-thiazolo5,4-cpyridin-2-ylamine)

- 26406-97-3(4-Amino-3-chloro-hydratropic Acid Ethyl Ester)

- 1796989-45-1(methyl N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate)

- 1175744-50-9(1H-Indol-6-amine, 2-(4-chlorophenyl)-4-(propylsulfonyl)-)

- 2877632-90-9(1-[(1,4-dioxan-2-yl)methyl]-4-methyl-1H-pyrazole)

- 393835-65-9(5-Amino-N-acetyltryptamine)

- 1020992-57-7(2-4-(1-Aminoethyl)-2-methoxyphenoxyethan-1-ol)

推奨される供給者

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量